Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate
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Overview
Description
1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE typically involves the protection of an amino acid derivative with tert-butoxycarbonyl groups. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the underlying amino acid structure can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides and amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE: is similar to other Boc-protected amino acids and peptides.
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.
Uniqueness
The uniqueness of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE lies in its specific structure, which allows for selective protection of the amine group while leaving other functional groups available for further reactions. This selectivity is particularly valuable in the synthesis of complex molecules where precise control over functional group transformations is required.
Properties
Molecular Formula |
C16H27NO8 |
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Molecular Weight |
361.39 g/mol |
IUPAC Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
InChI |
InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3/t10-/m0/s1 |
InChI Key |
ALQXXUHPEAESLZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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